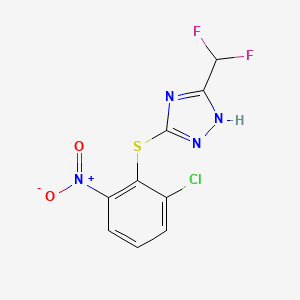
3-((2-Chloro-6-nitrophenyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-Chloro-6-nitrophenyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole is a complex organic compound characterized by its unique structure, which includes a triazole ring substituted with a difluoromethyl group and a thioether linkage to a chloronitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Chloro-6-nitrophenyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to start with 2-chloro-6-nitrophenol, which undergoes a nucleophilic substitution reaction with a suitable thiol reagent to form the thioether linkage. The resulting intermediate is then subjected to cyclization with a difluoromethyl-substituted hydrazine derivative under acidic or basic conditions to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
3-((2-Chloro-6-nitrophenyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chlorine atom can produce a variety of substituted triazole compounds.
科学的研究の応用
3-((2-Chloro-6-nitrophenyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-((2-Chloro-6-nitrophenyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This can lead to various biological effects, such as inhibition of cell growth or induction of cell death in cancer cells.
類似化合物との比較
Similar Compounds
- 2-Chloro-6-nitrophenol
- 2-Chloro-4-nitrophenyl isothiocyanate
- Alpha-(2-Chloro-6-nitrophenyl)-N-(4-dimethylaminophenyl)nitrone
Uniqueness
Compared to similar compounds, 3-((2-Chloro-6-nitrophenyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole is unique due to its specific substitution pattern and the presence of both a difluoromethyl group and a thioether linkage. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C9H5ClF2N4O2S |
|---|---|
分子量 |
306.68 g/mol |
IUPAC名 |
3-(2-chloro-6-nitrophenyl)sulfanyl-5-(difluoromethyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H5ClF2N4O2S/c10-4-2-1-3-5(16(17)18)6(4)19-9-13-8(7(11)12)14-15-9/h1-3,7H,(H,13,14,15) |
InChIキー |
DGMKKNZYSBQNQS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)SC2=NNC(=N2)C(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






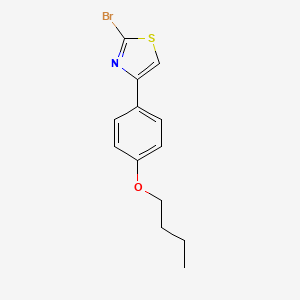

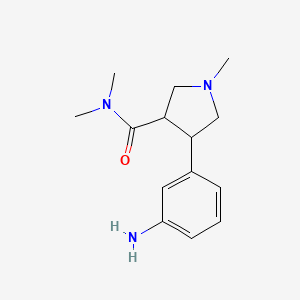
![2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11790675.png)

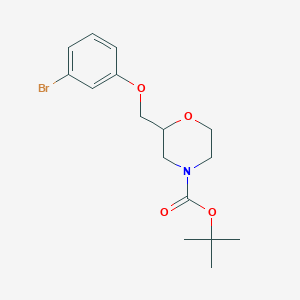
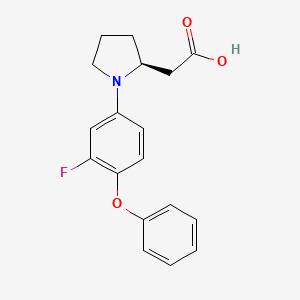
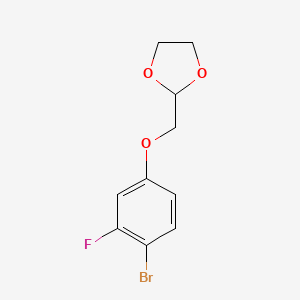
![Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate](/img/structure/B11790712.png)

